Butyl phenyl(propan-2-yl)carbamate
Description
Butyl phenyl(propan-2-yl)carbamate is a carbamate ester characterized by a butyl group attached to the carbamate oxygen and a nitrogen-bound phenyl-isopropyl moiety. Carbamates are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability, bioavailability, and tunable reactivity .
Properties
CAS No. |
62604-33-5 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
butyl N-phenyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H21NO2/c1-4-5-11-17-14(16)15(12(2)3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
IZSAHFFVVMQKEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The phosgene-based method involves concurrent reaction of butanol, phosgene, and phenyl(propan-2-yl)amine in an aprotic solvent. The mechanism proceeds via chloroformate intermediacy: phosgene (COCl₂) reacts with butanol to form butyl chloroformate (C₄H₉OCOCl), which subsequently reacts with the amine to yield the carbamate. The overall reaction is:
$$
\text{C₄H₉OH + COCl₂ + C₆H₅NHCH(CH₃)₂ → C₄H₉OC(O)NHC₆H₅CH(CH₃)₂ + 2HCl}
$$
Key advantages include avoiding urea byproducts through excess phosgene (1.2:1 molar ratio relative to amine) and omitting acid scavengers, simplifying purification.
Optimization of Reaction Parameters
Solvent Selection : Toluene is preferred for its high boiling point (110°C) and immiscibility with aqueous HCl, facilitating post-reaction separation. Alternatives like hexane or xylene offer similar benefits but with lower yields (Table 1).
Temperature and Time : Optimal conversion occurs at 85–105°C, with reaction times of 4–6 hours. Elevated temperatures (>120°C) risk decomposition, while suboptimal temperatures (<80°C) slow kinetics.
Reagent Addition : Gradual, concurrent addition of phosgene and amine minimizes side reactions. A case study using phenyl(propan-2-yl)amine achieved 73% yield under these conditions.
Table 1: Optimized Reaction Conditions for Phosgene-Based Synthesis
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent | Toluene | 73% |
| Temperature | 85–105°C | Maximizes rate |
| Phosgene:Molar Ratio | 1.2:1 | Prevents urea |
| Addition Rate | Gradual (3–4 hr) | Reduces byproducts |
Industrial Manufacturing Processes
Scalability and Process Intensification
Industrial production employs continuous flow reactors to enhance heat transfer and mixing. A representative setup involves:
- Feedstock Preparation : Butanol and toluene are premixed in a 1:5 (w/w) ratio.
- Reactor Design : Tubular reactors with inline static mixers ensure homogeneous phosgene-amine distribution.
- Byproduct Management : Gaseous HCl is neutralized in scrubbers, while unreacted phosgene is recycled via condensation.
Solvent Recycling : Post-reaction filtrates containing residual butanol and toluene are distilled and reused, improving overall yield to >85% in multi-batch runs.
Table 2: Industrial vs. Laboratory Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow |
| Throughput | 10–100 g | 100–1,000 kg/day |
| Solvent Recovery | Manual distillation | Automated systems |
Alternative Synthetic Routes
While the phosgene method dominates, two alternative pathways merit discussion:
Chloroformate Route : Butyl chloroformate reacts with phenyl(propan-2-yl)amine in dichloromethane at 0°C. This method, though avoiding phosgene, requires pre-synthesized chloroformates and achieves lower yields (58–65%).
Carbamoyl Chloride Intermediates : Phosgene first reacts with the amine to form phenyl(propan-2-yl)carbamoyl chloride, which couples with butanol. However, this two-step process introduces purification challenges and is seldom used industrially.
Chemical Reactions Analysis
Types of Reactions
Butyl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl phenyl(propan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of diseases like Alzheimer’s, where increased acetylcholine levels can improve cognitive function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Stability
a) Alkyl vs. Aryl Substituents
- Butyl phenyl(propan-2-yl)carbamate : Combines a flexible butyl chain with a bulky phenyl-isopropyl group. This balance may enhance solubility in organic solvents while maintaining steric hindrance to slow hydrolysis.
- tert-Butyl derivatives (e.g., compounds 24c–24e in ): The tert-butyl group provides steric protection to the carbamate, improving stability under acidic or enzymatic conditions. These derivatives are often intermediates in peptide synthesis .
- Iodoalkynyl carbamates (e.g., IPPC, IBPC in ): The iodine and alkyne groups confer biocidal properties, making them effective in marine antifouling paints. Their reactivity differs significantly from non-halogenated carbamates .
b) Phenyl Modifications
- This compound : The phenyl group may contribute to π-π interactions in drug-receptor binding or material coatings.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Butyl phenyl(propan-2-yl)carbamate in a laboratory setting?
- Methodological Answer : Synthesis typically involves carbamoylation of 2-(propan-2-yl)phenol using methyl isocyanate or via reaction with phosgene derivatives. Critical steps include:
- Protection of reactive groups : Use tert-butyl carbamate protecting groups to prevent side reactions .
- Reaction conditions : Conduct reactions under anhydrous conditions with inert gas (e.g., N₂) to avoid hydrolysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison with standards) .
- Structural confirmation :
- NMR : ¹H NMR (δ 1.2–1.4 ppm for tert-butyl group; δ 6.8–7.4 ppm for aromatic protons) .
- FT-IR : Carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
- Melting point : Compare observed values (e.g., 103–106°C) with literature .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., onset at ~124°C) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Incubate at pH 2–9 (37°C) and quantify remaining compound using LC-MS .
- Storage recommendations : Store refrigerated (<4°C) in airtight containers to prevent moisture absorption .
Q. How can researchers resolve contradictions in reported crystallographic data for carbamate derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve molecular conformation and hydrogen-bonding patterns (e.g., C–H⋯O interactions in tert-butyl carbamates) .
- Comparative analysis : Cross-validate with computational models (DFT calculations for bond lengths/angles) .
- Data repositories : Reference crystallographic data from peer-reviewed sources (e.g., Cambridge Structural Database) to mitigate discrepancies .
Q. What advanced analytical techniques are suitable for detecting decomposition products of this compound?
- Methodological Answer :
- LC-MS/MS : Identify hydrolysis products (e.g., 2-(propan-2-yl)phenol) using fragmentation patterns and high-resolution mass spectrometry .
- GC-MS : Detect volatile degradation byproducts (e.g., CO or NOx under thermal stress) .
- NMR kinetics : Monitor real-time degradation in deuterated solvents (e.g., DMSO-d₆) under controlled conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound with nucleophiles?
- Methodological Answer :
- Controlled experiments : Compare reaction outcomes (e.g., with amines vs. alcohols) under standardized conditions (solvent, temperature) .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in carbamate) to trace reaction pathways .
- Literature reconciliation : Prioritize studies with full experimental transparency (e.g., detailed SI from peer-reviewed journals) over vendor data .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
